4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid
Overview
Description
4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid typically involves the condensation of 4-nitrobenzohydrazide with 4-aryl-2,4-dioxobutanoic acids. This reaction is carried out in isopropyl alcohol at 85°C under vigorous stirring for 1 hour . The resulting product undergoes intramolecular cyclization in the presence of propionic anhydride to afford the corresponding substituted 3-[2-(4-nitrobenzoyl)hydrazinylidene]furan-2(3H)-ones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones and related derivatives.
Cyclization Reactions: Intramolecular cyclization to form furan-2(3H)-ones.
Reduction Reactions: Reduction of the nitro group to an amino group.
Common Reagents and Conditions
Condensation: Isopropyl alcohol, 85°C, vigorous stirring.
Cyclization: Propionic anhydride.
Reduction: Common reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Hydrazones: Formed through condensation reactions.
Furan-2(3H)-ones: Resulting from intramolecular cyclization.
Amino Derivatives: Produced by reduction of the nitro group.
Scientific Research Applications
4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential antinociceptive (pain-relieving) and anti-inflammatory activities.
Biological Studies: Used as a scaffold for designing biologically active molecules due to its multiple electrophilic centers.
Chemical Synthesis: Serves as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-[2-(4-Nitrobenzoyl
Properties
IUPAC Name |
4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c15-9(5-6-10(16)17)12-13-11(18)7-1-3-8(4-2-7)14(19)20/h1-4H,5-6H2,(H,12,15)(H,13,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZIORQQWHFDKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822433 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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